molecular formula C10H16N2O2 B025889 ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-92-2

ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B025889
CAS No.: 108290-92-2
M. Wt: 196.25 g/mol
InChI Key: CTXBMFMOYWZGMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the condensation of this compound with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental regulations. Common industrial methods include catalytic hydrogenation and reductive amination, which offer high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(methylamino)-1-methyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-(propylamino)-1-methyl-1H-pyrrole-3-carboxylate

These compounds share a similar pyrrole core structure but differ in the nature of the substituents attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

Biological Activity

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethylamino group and a carboxylate moiety. Its chemical structure can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that these compounds possess effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Data

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
8aStaphylococcus aureus15Candida albicans12
8bEscherichia coli14Aspergillus niger10
8cPseudomonas aeruginosa13Cryptococcus neoformans11

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that pyrrole derivatives can inhibit various cancer cell lines through different mechanisms. For instance, a related study reported that compounds with similar structural motifs exhibited IC50 values as low as 0.32μM0.32\,\mu M against non-small cell lung cancer cells (A549) .

Anticancer Efficacy Data

Cell LineIC50 Value (μM)
A549 (Lung Cancer)0.32
KB (Oral Cancer)0.67
K111 (Melanoma)1.19
NCI-H4601.22

This data underscores the potential of this compound in cancer therapeutics, particularly due to its ability to target specific cellular pathways involved in tumor growth .

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Binding : It has been suggested that the compound can bind to specific receptors, modulating their activity and leading to altered cellular responses.

Properties

IUPAC Name

ethyl 2-(ethylamino)-1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-11-9-8(6-7-12(9)3)10(13)14-5-2/h6-7,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXBMFMOYWZGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.